molecular formula C9H12ClNO2S B13528267 methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride

methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride

Cat. No.: B13528267
M. Wt: 233.72 g/mol
InChI Key: QOCFQIRDBKAJBX-UHFFFAOYSA-N
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Description

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride (CAS: 1049767-69-2) is a heterocyclic compound featuring a fused thienopyridine core. Its molecular formula is C₉H₁₃ClN₂O₂S, with a molar mass of 248.73 g/mol . The structure includes a methyl ester group at position 3 and an amino group at position 2, with a hydrochloride salt enhancing solubility. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting apoptosis pathways, though its direct therapeutic applications remain understudied .

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H11NO2S.ClH/c1-12-9(11)7-5-13-8-4-10-3-2-6(7)8;/h5,10H,2-4H2,1H3;1H

InChI Key

QOCFQIRDBKAJBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1CCNC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyridine derivative with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. Large-scale synthesis often employs automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs. Purification processes such as crystallization, distillation, and filtration are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Variations

The thieno[2,3-c]pyridine scaffold is versatile, with modifications at positions 2, 3, and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of derivatives (Table 1):

Table 1: Key Structural and Molecular Comparisons

Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Features Source
Target Compound (1049767-69-2) Methyl ester (C3), Amino (C2) C₉H₁₃ClN₂O₂S 248.73 Hydrochloride salt; minimal substituents
2-Chloro-N-(2,6-difluorophenyl)acetamide derivative (379255-36-4) Ethyl ester (C3), Chloroacetamido (C2), Ethyl (C6) C₁₆H₁₅ClN₂O 286.76 Ethyl ester enhances lipophilicity; chloroacetamido may confer reactivity
Ethyl 6-Benzyl-2-(2-chloropropanamido) derivative (10-F642709) Ethyl ester (C3), Benzyl (C6), Chloropropanamido (C2) C₂₀H₂₂ClN₃O₃S 443.97 Bulky benzyl group; potential for enhanced target binding
Methyl 6-Benzyl-2-(3,5-dichlorobenzamido) derivative (1216869-70-3) Methyl ester (C3), Dichlorobenzamido (C2), Benzyl (C6) C₂₃H₂₁Cl₃N₂O₃S 511.85 Dichlorobenzamido enhances electron-withdrawing effects
6-Benzyl-2-(Naphthalene-2-amido) carboxamide derivative (1177772-22-3) Carboxamide (C3), Naphthalene-amido (C2), Benzyl (C6) C₂₁H₂₂ClN₃O₂S 478.0 Carboxamide group alters solubility; naphthalene enhances aromatic interactions

Physicochemical Properties

  • Melting Points : The target compound’s mp is unspecified, but structurally similar compounds (e.g., 7c) exhibit high melting points (>230°C), suggesting crystalline stability .
  • Solubility : Hydrochloride salts (e.g., target compound) generally improve aqueous solubility compared to free bases .
  • Spectroscopic Data : IR and MS data for 7c (M⁺ 389, IR 1730 cm⁻¹) provide benchmarks for validating ester and amide functionalities in related compounds .

Biological Activity

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound notable for its potential biological activities. This compound features a thiophene ring fused with a pyridine structure, which contributes to its pharmacological properties. Research indicates that it may have applications in treating various diseases, particularly in oncology and neuropharmacology.

The biological activity of methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride primarily involves its interaction with cellular targets. Notably, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin. This action leads to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro studies using various cancer cell lines have shown that methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride induces apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo experiments have indicated that this compound can significantly reduce tumor growth in xenograft models of human cancer .

Neuropharmacological Effects

Research also suggests that this compound may exhibit neuroprotective effects. It has been implicated in modulating neurotransmitter systems and could potentially be beneficial in treating neurodegenerative diseases. The specific mechanisms are still under investigation but may involve the modulation of oxidative stress and inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescription
AnticancerInhibits tubulin polymerization; induces apoptosis in cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems; reduces oxidative stress
MechanismBinds to colchicine site on tubulin leading to cell cycle arrest

Table 2: Case Studies on Biological Activity

Study ReferenceModel UsedFindings
Human cancer cell linesInduced apoptosis via caspase activation
Xenograft mouse modelsSignificant reduction in tumor size compared to control groups
Neurodegenerative modelsReduced markers of oxidative stress and inflammation

Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride can be synthesized through various organic reactions involving thiophene and pyridine derivatives. The synthesis typically requires controlled conditions to ensure high yield and purity. Key methods include:

  • Cyclization Reactions : Combining thiophene and pyridine derivatives under heat and inert atmospheres.
  • Purification Techniques : Post-synthesis purification often involves recrystallization or chromatography to isolate the desired product .

Q & A

Q. What are the standard synthetic routes for preparing methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride?

Methodological Answer: A common synthesis involves deprotection of tert-butoxycarbonyl (Boc)-protected intermediates. For example, the Boc group is removed by reacting the precursor (e.g., 6-Boc-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) with concentrated hydrochloric acid in methanol under ambient stirring for 1 hour . This method ensures high yield and purity, with critical parameters including reaction time, acid concentration, and solvent choice. Post-synthesis, the product is isolated via vacuum evaporation and recrystallized for purity validation.

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural confirmation relies on spectroscopic techniques:

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1730 cm⁻¹ for ester groups) .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., MH⁺ peaks at m/z 390 for related analogs) .
  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., thieno-pyridine ring protons resonate between δ 2.5–4.0 ppm) .
    Cross-validation with elemental analysis ensures stoichiometric accuracy.

Q. What safety protocols are mandatory for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • Spill Management : Collect spills via vacuuming (not sweeping) into sealed containers for hazardous waste disposal .
  • Storage : Keep in airtight containers at room temperature, away from incompatible substances (e.g., strong oxidizers) .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound, and what variables are critical?

Methodological Answer: Yield optimization involves:

  • Acid Stoichiometry : Excess HCl (≥3 equivalents) ensures complete Boc deprotection without side reactions .
  • Temperature Control : Room temperature (20–25°C) minimizes byproduct formation .
  • Solvent Selection : Methanol enhances solubility of intermediates, improving reaction homogeneity .
    Post-reaction, fractional crystallization in ethanol/water mixtures (7:3 v/v) enhances purity to >95% .

Q. How do researchers address discrepancies in spectroscopic data during structural validation?

Methodological Answer:

  • Cross-Technique Validation : Compare IR carbonyl peaks with NMR ester proton signals to confirm ester group integrity .
  • High-Resolution MS (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., isotopic patterns for chlorine-containing analogs) .
  • X-ray Crystallography : Resolve conflicting NMR assignments by determining crystal structure (if single crystals are obtainable) .

Q. What strategies mitigate stability issues during long-term storage of this compound?

Methodological Answer:

  • Desiccants : Store with silica gel to prevent hydrolysis of the ester group .
  • Light Sensitivity : Use amber glass containers to block UV-induced degradation .
  • Periodic Purity Checks : Monitor via HPLC every 6 months (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers design experiments to evaluate the compound’s reactivity in heterocyclic ring modifications?

Methodological Answer:

  • Electrophilic Substitution : React with bromine in acetic acid to assess thiophene ring reactivity (monitor via TLC) .
  • Ring-Opening Studies : Treat with aqueous NaOH (1M) under reflux to test ester hydrolysis kinetics .
  • Catalytic Hydrogenation : Use Pd/C under H₂ gas to probe tetrahydro-pyridine ring reducibility .

Q. What environmental and waste management practices are recommended for this compound?

Methodological Answer:

  • Waste Segregation : Separate aqueous acidic waste (e.g., post-synthesis HCl residues) from organic solvents .
  • Neutralization Protocols : Treat acidic waste with sodium bicarbonate before disposal .
  • Third-Party Disposal : Collaborate with certified hazardous waste agencies for incineration or chemical degradation .

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